
2-((4-Chlorobutyl)(methyl)amino)-N-(2,6-dimethylphenyl)acetamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-Chlorobutyl)(methyl)amino)-N-(2,6-dimethylphenyl)acetamide hydrochloride is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a chlorobutyl group, a methylamino group, and a dimethylphenylacetamide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chlorobutyl)(methyl)amino)-N-(2,6-dimethylphenyl)acetamide hydrochloride typically involves a multi-step process. The initial step often includes the formation of the chlorobutyl group through a halogenation reaction. This is followed by the introduction of the methylamino group via a nucleophilic substitution reaction. The final step involves the coupling of the dimethylphenylacetamide moiety through an amide bond formation reaction. The reaction conditions usually require the use of organic solvents, catalysts, and controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process is optimized to minimize waste and maximize efficiency. Quality control measures are implemented at various stages to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-((4-Chlorobutyl)(methyl)amino)-N-(2,6-dimethylphenyl)acetamide hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The chlorobutyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.
Applications De Recherche Scientifique
2-((4-Chlorobutyl)(methyl)amino)-N-(2,6-dimethylphenyl)acetamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-((4-Chlorobutyl)(methyl)amino)-N-(2,6-dimethylphenyl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in cellular signaling and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-((4-Chlorobutyl)(methyl)amino)-N-(2,6-dimethylphenyl)acetamide
- **2-((4-Chlorobutyl)(methyl)amino)-N-(2,6-dimethylphenyl)acetamide sulfate
- **2-((4-Chlorobutyl)(methyl)amino)-N-(2,6-dimethylphenyl)acetamide phosphate
Uniqueness
Compared to similar compounds, 2-((4-Chlorobutyl)(methyl)amino)-N-(2,6-dimethylphenyl)acetamide hydrochloride exhibits unique properties due to the presence of the hydrochloride group. This group can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C15H24Cl2N2O |
|---|---|
Poids moléculaire |
319.3 g/mol |
Nom IUPAC |
2-[4-chlorobutyl(methyl)amino]-N-(2,6-dimethylphenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C15H23ClN2O.ClH/c1-12-7-6-8-13(2)15(12)17-14(19)11-18(3)10-5-4-9-16;/h6-8H,4-5,9-11H2,1-3H3,(H,17,19);1H |
Clé InChI |
NBESRSJZEXDBNU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)NC(=O)CN(C)CCCCCl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


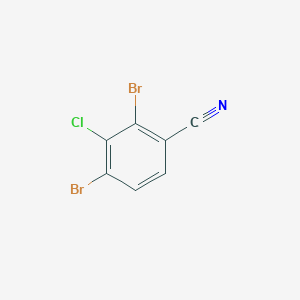

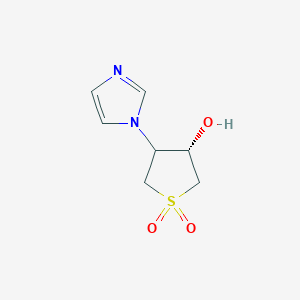
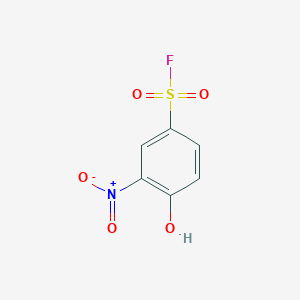
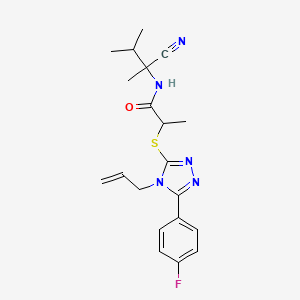
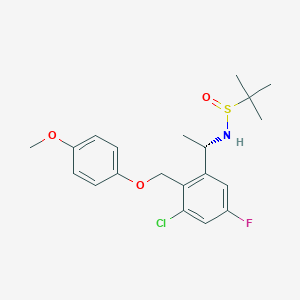
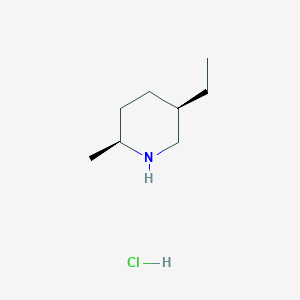
![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B13351775.png)
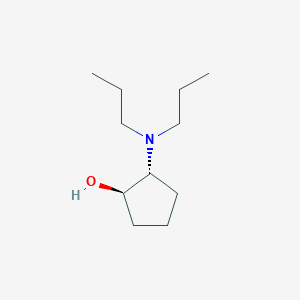
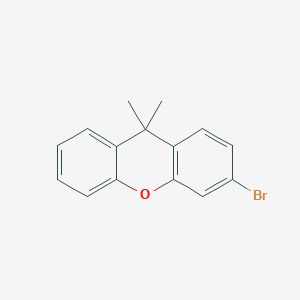
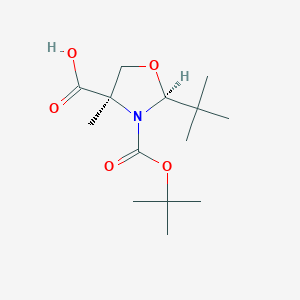
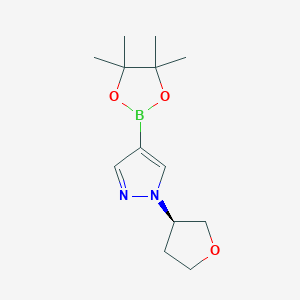
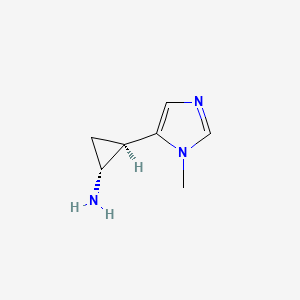
![(Z)-1-(4-hexoxyphenyl)-N-[(Z)-(4-hexoxyphenyl)methylideneamino]methanimine](/img/structure/B13351806.png)
